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molecular formula C10H14O2 B8431452 4-(3-Methoxypropyl)phenol

4-(3-Methoxypropyl)phenol

Cat. No. B8431452
M. Wt: 166.22 g/mol
InChI Key: UTCMCSUBKUIIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564694

Procedure details

67 Grams of the p-(3-methoxypropyl)acetophenone and 620 ml of 88% formic acid (HCOOH) were mixed and stirred, after which 310 ml of acetic anhydride ((CH3CO)2O), 4 ml of concentrated sulfuric acid, and 110 ml of a 35% aqueous hydrogen perioxide solution were added thereto dropwise in that order. The resulting solution was heated to a temperature of 40° to 50° C. and then stirred for 8 hours, after which this reaction solution was poured into water. The separated oil layer was extracted, and the solvent was distilled off, after which 100 ml of CH3OH and 250 ml of a 2N aqueous sodium hydroxide solution were added to the residue, and the thus obtained solution was heated and refluxed for 2 hours. After being cooled, this reaction solution was made acid with hydrochloric acid to separate oil layer. The oil layer was extracted with benzene, and the benzene was distilled off, after which the residue was distilled under reduced pressure to obtain p-(3-methoxypropyl)phenol. The boiling point of this compound was 106°-108° C./10 mmHg. In a mixture of 100 ml of benzene and 5 ml of pyridine was dissolved 10 g of the p-(3-methoxypropyl)phenol, and 14 g of p-(3-methoxypropyl)phenyl 4-pentylcyclohexane carboxylate was added thereto dropwise, and the resulting solution was stirred at room temperature continuously for 3 hours. This reaction solution was poured into water and extracted with benzene, and the benzene was distilled off, after which the residue was recrystallized from CH3COCH3.
Name
p-(3-methoxypropyl)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9](C(=O)C)=[CH:8][CH:7]=1.C(OC(=O)C)(=[O:17])C.S(=O)(=O)(O)O.[H][H]>O.C(O)=O>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:17])=[CH:8][CH:7]=1

Inputs

Step One
Name
p-(3-methoxypropyl)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCC1=CC=C(C=C1)C(C)=O
Name
Quantity
620 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to a temperature of 40° to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
The separated oil layer was extracted
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
after which 100 ml of CH3OH and 250 ml of a 2N aqueous sodium hydroxide solution were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the thus obtained solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
to separate oil layer
EXTRACTION
Type
EXTRACTION
Details
The oil layer was extracted with benzene
DISTILLATION
Type
DISTILLATION
Details
the benzene was distilled off
DISTILLATION
Type
DISTILLATION
Details
after which the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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